molecular formula C21H24O11 B600219 Aspalathin CAS No. 6027-43-6

Aspalathin

Cat. No.: B600219
CAS No.: 6027-43-6
M. Wt: 452.41
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Description

Aspalathin (2′,3,4,4′,6′-pentahydroxy-3′-C-β-D-glucopyranosyldihydrochalcone) is a natural C-linked glucosyl dihydrochalcone found in Aspalathus linearis, commonly known as rooibos. This South African endemic plant is widely consumed as a herbal tea and is renowned for its potent antioxidant properties. This compound has been reported to possess various pharmacological activities, including antidiabetic, anti-inflammatory, antimutagenic, antithrombotic, and xanthine oxidase inhibitory effects .

Mechanism of Action

Target of Action

Aspalathin, a natural C-linked glucosyl dihydrochalcone present in Aspalathus linearis (rooibos), has been reported to interact with several targets. It has been found to interact with mast cells, reducing their degranulation and intracellular calcium influx . It also interacts with adipocytes, reducing their differentiation and lipid accumulation . Furthermore, it has been shown to modulate both PI3K/AKT and AMPK pathways to improve substrate metabolism in adipose tissue, skeletal and cardiac muscle .

Mode of Action

This compound’s interaction with its targets leads to several changes. In mast cells, it inhibits the FcεRI signaling pathway (Lyn, Fyn, and Syk), reducing pro-inflammatory cytokine expressions by inhibiting two major transcription factors, nuclear factor of activated T cells and nuclear factor-κB . In adipocytes, it inhibits the expression of PPARγ, Ap2, and HSL, leading to decreased lipid accumulation . It also enhances the expression of nuclear factor (erythroid-derived 2)-like 2 (Nrf2) expression, an intracellular antioxidant response element .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates both PI3K/AKT and AMPK pathways to improve substrate metabolism . It also inhibits the FcεRI signaling pathway in mast cells, leading to reduced pro-inflammatory cytokine expressions .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It reduces mast cell degranulation and intracellular calcium influx, leading to reduced allergic inflammation . It also decreases lipid accumulation in adipocytes, potentially contributing to its anti-diabetic effects . Furthermore, it enhances the expression of Nrf2, providing protection against oxidative stress .

Preparation Methods

Aspalathin is primarily extracted from the leaves of Aspalathus linearis. The extraction process involves drying the leaves, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

In terms of synthetic routes, this compound can be synthesized through the glycosylation of dihydrochalcone. This involves the reaction of dihydrochalcone with a glycosyl donor in the presence of a catalyst under controlled conditions. The reaction typically requires an acidic or basic medium and is carried out at elevated temperatures to facilitate the formation of the C-glycosidic bond .

Chemical Reactions Analysis

Aspalathin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidative products.

    Reduction: Reduction of this compound can lead to the formation of dihydrochalcone derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.

The major products formed from these reactions include various derivatives of dihydrochalcone and glucosylated compounds .

Comparison with Similar Compounds

Aspalathin is unique among flavonoids due to its C-glycosylation, which enhances its stability and bioavailability. Similar compounds include:

This compound’s unique structure and diverse pharmacological activities make it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

3-(3,4-dihydroxyphenyl)-1-[2,4,6-trihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O11/c22-7-14-17(28)19(30)20(31)21(32-14)16-13(27)6-12(26)15(18(16)29)10(24)4-2-8-1-3-9(23)11(25)5-8/h1,3,5-6,14,17,19-23,25-31H,2,4,7H2/t14-,17-,19+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPUQYKWJRESOC-VJXVFPJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)C2=C(C=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CCC(=O)C2=C(C=C(C(=C2O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90726949
Record name (1S)-1,5-Anhydro-1-{3-[3-(3,4-dihydroxyphenyl)propanoyl]-2,4,6-trihydroxyphenyl}-D-glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6027-43-6
Record name Aspalathin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6027-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-1,5-Anhydro-1-{3-[3-(3,4-dihydroxyphenyl)propanoyl]-2,4,6-trihydroxyphenyl}-D-glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6027-43-6
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